molecular formula C14H21N B7861149 4-tert-butyl-N-cyclobutylaniline

4-tert-butyl-N-cyclobutylaniline

Cat. No. B7861149
M. Wt: 203.32 g/mol
InChI Key: XLYSKLZWYMRJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-cyclobutylaniline is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-cyclobutylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-cyclobutylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Synthesis of Bioactive Compounds : Novel synthesis methods for bioactive fragments like 2-amino-5-tert-butylpyridine have shown improved physicochemical properties compared to 4-tert-butylaniline. These methods aid in the development of pharmaceutical compounds and understanding metabolic clearance processes (Thomson, Reilly, & Sandham, 2011).

  • Development of Antimalarial Drugs : The compound N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, was designed based on chemical and pharmacokinetic considerations. Its development involved the use of tert-butyl groups for improved activity against malaria (O’Neill et al., 2009).

Organic Synthesis and Catalysis

  • Hydroamination Reactions : In the hydroamination of diphenylbutadiyne with primary arylamines, compounds like 2-tert-butyl-6,7,10,11-tetraphenyl-9H-cyclohepta[c]quinoline were synthesized, demonstrating the versatility of tert-butyl groups in catalysis (Younis, Krieck, Görls, & Westerhausen, 2015).

  • Synthesis of Cyclobutanes : Titanocene-catalyzed 4-exo cyclizations have been developed for the preparation of cyclobutanes, with tert-butyl substituted cyclopentadienyl ligands playing a crucial role (Friedrich et al., 2008).

Analytical Techniques

  • 19F NMR Probes : The incorporation of tert-butyl groups in amino acids like perfluoro-tert-butyl 4-hydroxyproline enhances their detection in 19F NMR, useful in probes and medicinal chemistry (Tressler & Zondlo, 2014).

  • NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine, an unnatural amino acid, has been utilized as an NMR tag, especially for high-molecular-weight systems and for measuring submicromolar ligand binding affinities (Chen et al., 2015).

properties

IUPAC Name

4-tert-butyl-N-cyclobutylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2,3)11-7-9-13(10-8-11)15-12-5-4-6-12/h7-10,12,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYSKLZWYMRJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-cyclobutylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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